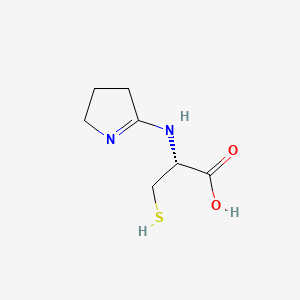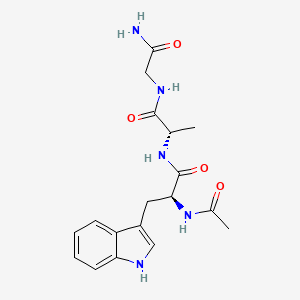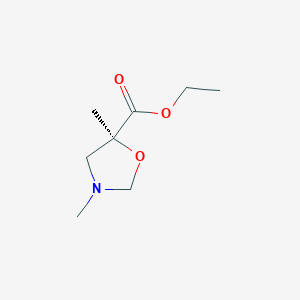
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- is a compound that features a unique combination of a cysteine amino acid and a pyrrolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-cysteine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol, β-mercaptoethanol.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced thiols: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to the presence of cysteine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, proteins, and other biomolecules that contain reactive thiol groups.
Pathways Involved: Redox reactions, detoxification pathways, and protein folding mechanisms.
Comparación Con Compuestos Similares
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- can be compared with other similar compounds such as:
L-Cysteine: Lacks the pyrrolidine ring, making it less versatile in certain chemical reactions.
N-Acetylcysteine: Contains an acetyl group instead of the pyrrolidine ring, commonly used as a mucolytic agent.
Pyrrolidine derivatives: Similar in structure but may lack the thiol group, affecting their reactivity and applications.
Propiedades
Número CAS |
105099-07-8 |
|---|---|
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
(2R)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H12N2O2S/c10-7(11)5(4-12)9-6-2-1-3-8-6/h5,12H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clave InChI |
YXFIYUWSSPOXMN-YFKPBYRVSA-N |
SMILES isomérico |
C1CC(=NC1)N[C@@H](CS)C(=O)O |
SMILES canónico |
C1CC(=NC1)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)



![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)


